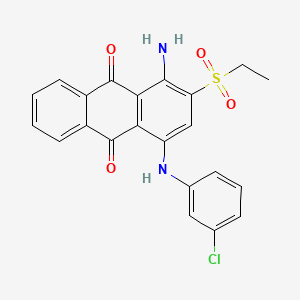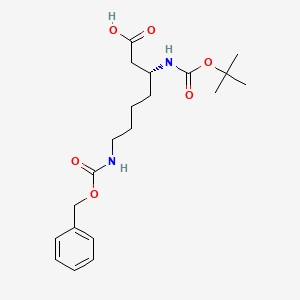
Boc-D-beta-homolysine(Cbz)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-beta-homolysine(Cbz) is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protective groups. It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-beta-homolysine(Cbz) typically involves the protection of the amino groups using Boc and Cbz groups. The process begins with the amino acid lysine, which undergoes selective protection of the epsilon-amino group with the benzyloxycarbonyl group. The alpha-amino group is then protected with the tert-butoxycarbonyl group. This dual protection strategy ensures that the amino groups are protected during subsequent synthetic steps .
Industrial Production Methods: Industrial production of Boc-D-beta-homolysine(Cbz) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents used are typically of high purity, and the reaction conditions are carefully controlled to prevent side reactions.
化学反応の分析
Types of Reactions: Boc-D-beta-homolysine(Cbz) undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, while the Cbz group can be removed via catalytic hydrogenation.
Substitution Reactions:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal and palladium on carbon with hydrogen for Cbz removal.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include the deprotected amino acid or peptides with newly introduced functional groups .
科学的研究の応用
Boc-D-beta-homolysine(Cbz) is widely used in scientific research, particularly in:
Peptide Synthesis: It is used as a building block in the synthesis of complex peptides and proteins.
Drug Development: The compound is used in the synthesis of peptide-based drugs and as a precursor for various pharmaceutical compounds.
Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.
Material Science: The compound is used in the preparation of peptide nanotubes and other nanomaterials.
作用機序
The mechanism of action of Boc-D-beta-homolysine(Cbz) primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation, revealing the free amino groups for further reactions .
類似化合物との比較
Boc-L-beta-homolysine(Cbz): Similar in structure but with different stereochemistry.
Boc-L-beta-homolysine: Lacks the Cbz protective group.
Cbz-L-beta-homolysine: Lacks the Boc protective group.
Uniqueness: Boc-D-beta-homolysine(Cbz) is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it highly valuable in complex peptide synthesis and other organic synthesis applications.
特性
分子式 |
C20H30N2O6 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1 |
InChIキー |
MAHOLRAVFZCBFL-MRXNPFEDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



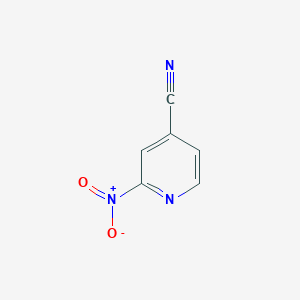
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

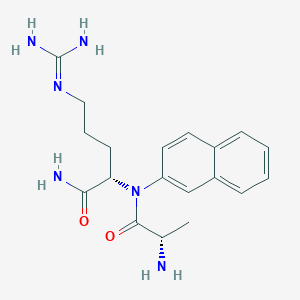
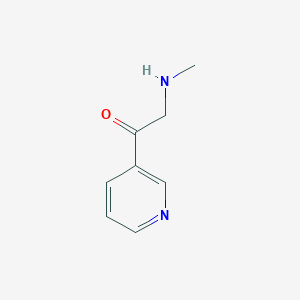
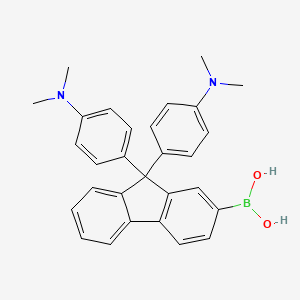

![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
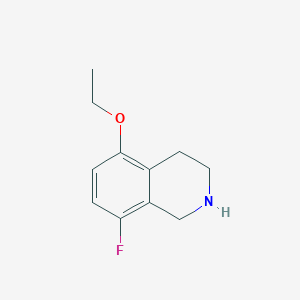
![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
